molecular formula C14H16N2O B2509754 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine CAS No. 953750-69-1

1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine

Cat. No.: B2509754
CAS No.: 953750-69-1
M. Wt: 228.295
InChI Key: CDADKDUGURSPFG-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine is a secondary amine featuring a phenyl ring substituted at the 3-position with a pyridin-2-ylmethoxy group (–OCH₂–C₅H₄N). The ethanamine backbone and aromatic substituents make it a candidate for pharmacological applications, particularly in targeting neurotransmitter systems or enzyme inhibition.

Properties

IUPAC Name

1-[3-(pyridin-2-ylmethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11(15)12-5-4-7-14(9-12)17-10-13-6-2-3-8-16-13/h2-9,11H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDADKDUGURSPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953750-69-1
Record name 1-{3-[(pyridin-2-yl)methoxy]phenyl}ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine typically involves the reaction of 3-(pyridin-2-ylmethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of the parent compound.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine exhibit significant anticancer activity. The compound's ability to interact with c-KIT kinase, a receptor tyrosine kinase implicated in several cancers such as gastrointestinal stromal tumors (GISTs), makes it a promising candidate for cancer therapy. Inhibitors targeting c-KIT have been developed to treat mutations associated with GIST and systemic mastocytosis, showcasing the potential of this compound in targeted cancer therapies .

Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology. Studies have indicated that derivatives of pyridinyl compounds can influence neurotransmitter systems, potentially leading to treatments for neurological disorders. The modulation of serotonin and dopamine receptors by similar compounds indicates a pathway for further investigation into the therapeutic effects of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine .

Agrochemicals

Pesticidal Activity
Recent patents have highlighted the potential of pyridinyl compounds, including derivatives of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine, as effective pesticides. These compounds demonstrate efficacy against various agricultural pests, suggesting their utility in plant protection strategies. The development of these agrochemicals is crucial for sustainable agriculture practices, providing alternatives to traditional chemical pesticides that may have adverse environmental impacts .

Materials Science

Organic Photonic Materials
The unique electronic properties of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine position it as a candidate for use in organic photonic materials. Research into organic light-emitting diodes (OLEDs) and organic solar cells has identified similar compounds as effective components due to their ability to facilitate charge transport and light emission. The integration of this compound into photonic devices could enhance their efficiency and performance .

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of pyridinyl compounds significantly inhibited the growth of GIST cell lines through c-KIT inhibition mechanisms. This provides a foundation for further exploration into the therapeutic applications of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine in oncology.
  • Case Study on Agrochemical Efficacy : Field trials conducted on crops treated with pyridinyl-based pesticides showed a marked reduction in pest populations while maintaining crop health, indicating the effectiveness and potential market viability of these compounds for agricultural use.

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features
1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine 3-(Pyridin-2-ylmethoxy) C₁₄H₁₅N₂O 243.29 Pyridine at position 2, methoxy linkage
1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine 4-(Pyridin-3-yloxy) C₁₃H₁₃N₂O 229.26 Pyridine at position 3, direct oxygen linkage
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 4-Methoxy and 4-(trifluoromethyl) C₁₆H₁₆F₃NO 295.30 Electron-withdrawing CF₃ group, dual aryl substitution
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride 3-(Trifluoromethoxy) C₉H₁₁ClF₃NO 241.64 Halogenated substituent, hydrochloride salt
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine 3-(Pyrazol-1-yl) C₁₁H₁₃N₃ 187.24 Heterocyclic pyrazole substituent

Key Observations :

  • Hydrogen Bonding : Pyridin-2-ylmethoxy (target compound) and pyridin-3-yloxy () enable hydrogen bonding via nitrogen atoms, which may influence receptor affinity .

Biological Activity

1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine, a compound with a complex structure involving a pyridine ring, has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine is C14H16N2O, with a molecular weight of 228.29 g/mol. Its structure features a pyridine moiety linked to a phenyl group via a methoxy bridge, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial properties. The presence of the pyridine nucleus enhances interactions with bacterial proteins, leading to increased antibacterial efficacy.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansLow inhibition

2. Anticancer Properties

Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways essential for tumor growth.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)10.5
A549 (lung cancer)15.3
HeLa (cervical cancer)12.8

The mechanisms through which 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Autophagy : Compounds with similar structures have been identified as autophagy inducers, which may contribute to their anticancer effects .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridine derivatives, including the target compound, against resistant strains of bacteria. Results indicated that the compound showed promising activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens in healthcare settings .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine induced apoptosis through the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins, enhancing its potential as an anticancer agent .

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